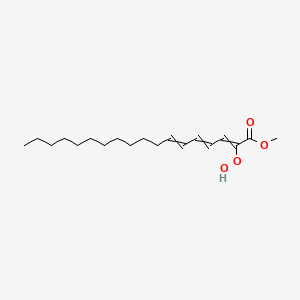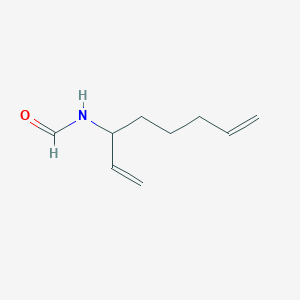
Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- is a complex organic compound that belongs to the class of formamides. Formamides are derivatives of formic acid and are known for their versatile applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- typically involves the reaction of cyclopentanone with morpholine and formic acid under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and formylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity. Specific details would depend on the desired application and production scale.
Analyse Chemischer Reaktionen
Types of Reactions
Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- can undergo various chemical reactions including:
Oxidation: Conversion to corresponding oxides or other oxidized products.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for therapeutic properties or as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- exerts its effects would involve interactions with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Formamide, N-(1-cyclopentylidene-2-(4-morpholinyl)-2-oxoethyl)- might include other formamide derivatives with different substituents or structural variations.
Uniqueness
The uniqueness of this compound could be attributed to its specific structural features, such as the presence of the cyclopentylidene and morpholinyl groups, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
99506-29-3 |
|---|---|
Molekularformel |
C12H18N2O3 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
N-(1-cyclopentylidene-2-morpholin-4-yl-2-oxoethyl)formamide |
InChI |
InChI=1S/C12H18N2O3/c15-9-13-11(10-3-1-2-4-10)12(16)14-5-7-17-8-6-14/h9H,1-8H2,(H,13,15) |
InChI-Schlüssel |
OAPORFBOKMJGAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(C(=O)N2CCOCC2)NC=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


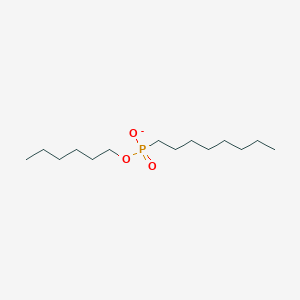
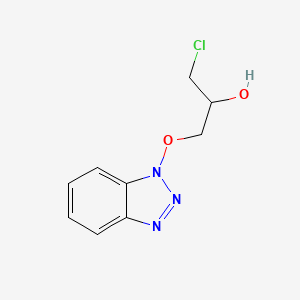
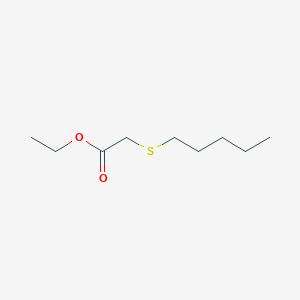
![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)
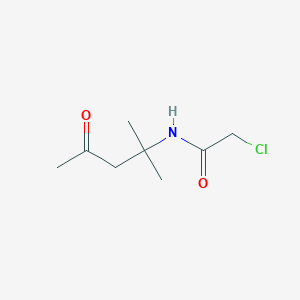

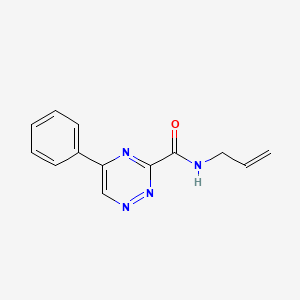
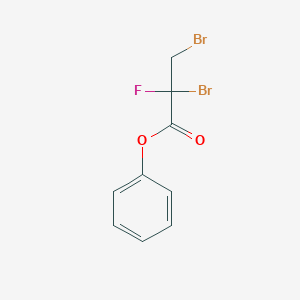
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)

